5-Formyl-6-hydroxy-2-naphthonitrile
Overview
Description
5-Formyl-6-hydroxy-2-naphthonitrile is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of a formyl group at the 5-position, a hydroxyl group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-6-hydroxy-2-naphthonitrile typically involves the introduction of the formyl, hydroxyl, and nitrile groups onto the naphthalene ring. One common method is the formylation of 6-hydroxy-2-naphthonitrile using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-6-hydroxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-Carboxy-6-hydroxy-2-naphthonitrile.
Reduction: 5-Formyl-6-hydroxy-2-naphthylamine.
Substitution: 5-Formyl-6-alkoxy-2-naphthonitrile (from alkylation).
Scientific Research Applications
5-Formyl-6-hydroxy-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Formyl-6-hydroxy-2-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formyl-2-naphthonitrile: Lacks the hydroxyl group, affecting its solubility and hydrogen bonding capabilities.
5-Formyl-6-methoxy-2-naphthonitrile: Contains a methoxy group instead of a hydroxyl group, altering its chemical reactivity and biological activity.
Uniqueness
5-Formyl-6-hydroxy-2-naphthonitrile is unique due to the presence of all three functional groups (formyl, hydroxyl, and nitrile) on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-formyl-6-hydroxynaphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNXLJVHKIAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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